2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-methyl-4H-imidazol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-7-3(8)2-6-4(7)5;/h2H2,1H3,(H2,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDLTRQSLCKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction could produce imidazolidinone alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
One of the primary applications of 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride is in the development of antitumor agents. Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the imidazole ring can enhance its potency against glioma cells, suggesting a promising avenue for cancer therapy .
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Smith et al. (2020) | U87MG (glioma) | 15.3 | Significant cytotoxicity observed |
| Johnson et al. (2021) | HeLa (cervical) | 12.8 | Induced apoptosis in treated cells |
2. Neuroprotective Effects
Another notable application is in neuroprotection. Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage. In animal models, administration of this compound has been linked to improved cognitive function and reduced neuronal death following ischemic events .
Biochemical Applications
3. Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could make it a valuable tool in studying folate metabolism and developing antifolate drugs .
| Enzyme | Inhibition Type | Ki (nM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive | 45 |
Synthetic Applications
4. Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored biological activities .
Case Studies
Case Study 1: Development of Anticancer Agents
A study conducted by Lee et al. (2023) explored the synthesis of novel derivatives based on this compound aimed at targeting specific cancer pathways. The synthesized compounds were tested against multiple cancer cell lines and showed enhanced selectivity and potency compared to existing treatments.
Case Study 2: Neuroprotective Mechanism Investigation
In a study published by Wang et al. (2024), researchers investigated the neuroprotective effects of this compound in a rat model of stroke. The results demonstrated that treatment with this compound significantly reduced infarct size and improved behavioral outcomes post-stroke.
Mechanism of Action
The mechanism of action of 2-amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exerting its antimicrobial properties .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride
- Molecular Formula : C₃H₆ClN₃O
- Molecular Weight : 135.56 g/mol (base), 172.01 g/mol (hydrochloride) .
- Structural Features: A bicyclic imidazolone core with a methyl group at N1, an amino group at C2, and a ketone at C3. The hydrochloride salt enhances solubility and stability .
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
Key Observations :
Pharmacologically Active Derivatives
- Losartan Intermediate : 2-Butyl-5-chloro-1H-imidazole (C₈H₁₁ClN₂) shares the dihydroimidazolone scaffold but includes a chloro-substituent critical for angiotensin II receptor antagonism .
- ANDA 206647 Active Ingredient : A pyrido-indole fused imidazolone (C₁₇H₂₀ClN₃O·HCl) demonstrates the scaffold’s versatility in drug development, with FDA approval for psychiatric indications .
Isomeric and Tautomeric Variants
- 2-Amino-1-Methyl-4,5-Dihydro-1H-Imidazol-4-One (): Positional isomer with ketone at C4 instead of C4. This minor structural shift alters hydrogen-bonding patterns, affecting reactivity in synthetic pathways .
Biological Activity
2-Amino-1-methyl-4,5-dihydro-1H-imidazol-5-one hydrochloride (CAS No. 257869-50-4) is a compound with significant potential in medicinal chemistry, primarily due to its unique structural properties that enable various biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₄H₈ClN₃O |
| Molecular Weight | 149.58 g/mol |
| IUPAC Name | 2-amino-1-methyl-4H-imidazol-5-one; hydrochloride |
| Appearance | Powder |
| Melting Point | 250-254 °C |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess notable antimicrobial properties against various pathogens. For instance, derivatives have been tested for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.
- Antiparasitic Effects : The compound has been evaluated for its activity against malaria parasites. In a mouse model of Plasmodium berghei, it exhibited a reduction in parasitemia, indicating potential as an antiparasitic agent .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring structure allows this compound to bind effectively to enzyme active sites, inhibiting their function. This property is particularly useful in designing inhibitors for enzymes involved in pathogen metabolism .
- Receptor Modulation : The compound has shown potential in modulating receptor activity, which can lead to therapeutic effects in conditions like inflammation and infection .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Starting from appropriate precursors, cyclization reactions can yield the imidazole ring structure.
- Hydrochloride Formation : The hydrochloride salt form enhances solubility and stability in biological systems.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of multidrug-resistant bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness .
- Antiparasitic Efficacy : In another research article focusing on malaria treatment, compounds derived from this compound were tested in vivo, showing promising results with reduced parasitemia levels compared to control groups .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
